molecular formula C12H18O B11951580 1-tert-Butyl-4-(methoxymethyl)benzene CAS No. 3395-87-7

1-tert-Butyl-4-(methoxymethyl)benzene

Cat. No.: B11951580
CAS No.: 3395-87-7
M. Wt: 178.27 g/mol
InChI Key: PNMIQNQBKODIPP-UHFFFAOYSA-N
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Description

1-tert-Butyl-4-(methoxymethyl)benzene (C₁₂H₁₈O) is a substituted aromatic compound featuring a tert-butyl group at the 1-position and a methoxymethyl group (-CH₂OCH₃) at the 4-position of the benzene ring. The tert-butyl group imparts steric bulk and enhances lipophilicity, while the methoxymethyl group contributes moderate electron-donating effects via its ether oxygen. Its synthesis and characterization would typically involve techniques such as NMR spectroscopy and mass spectrometry, as seen in related compounds like 1-tert-Butyl-4-(trifluoromethylsulfonyl)benzene .

Properties

CAS No.

3395-87-7

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-tert-butyl-4-(methoxymethyl)benzene

InChI

InChI=1S/C12H18O/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8H,9H2,1-4H3

InChI Key

PNMIQNQBKODIPP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-tert-Butyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the alkylation of benzene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions to yield tert-butylbenzene, which can then be further modified to introduce the methoxymethyl group .

Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-tert-Butyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the methoxymethyl group to a hydroxymethyl group.

    Substitution: Electrophilic aromatic substitution reactions can introduce other functional groups onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are employed under controlled conditions.

Major Products Formed:

    Oxidation: Formation of tert-butyl-4-(hydroxymethyl)benzene.

    Reduction: Formation of tert-butyl-4-(hydroxymethyl)benzene.

    Substitution: Formation of various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-tert-Butyl-4-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-tert-Butyl-4-(methoxymethyl)benzene involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of reactive intermediates. These intermediates can then participate in further chemical reactions, influencing biological processes and chemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-tert-Butyl-4-(methoxymethyl)benzene with structurally related benzene derivatives, focusing on substituent effects, physical properties, and applications.

Table 1: Key Properties of this compound and Analogues

Compound Name Substituents Molecular Formula Key Properties/Applications Reactivity/Stability Source Evidence
This compound tert-butyl, methoxymethyl C₁₂H₁₈O Inferred moderate polarity; potential intermediate for ether-containing pharmaceuticals. Stable ether linkage; resistant to hydrolysis. Inferred
1-tert-Butyl-4-(chloromethyl)benzene tert-butyl, chloromethyl C₁₁H₁₅Cl Boiling point: ~250–300°C; used in pesticides (e.g., pyridaben) and pharmaceuticals. Reacts via nucleophilic substitution (Cl⁻ displacement).
1-tert-Butyl-4-(trifluoromethylsulfonyl)benzene tert-butyl, trifluoromethylsulfonyl C₁₁H₁₃F₃O₂S ¹H NMR δ 7.51–7.95 (aromatic), ¹⁹F NMR δ -79.1; high thermal stability. Electron-withdrawing sulfonyl group; inert under mild conditions.
1-tert-Butyl-4-nitrobenzene tert-butyl, nitro C₁₀H₁₃NO₂ High melting point; precursor for dyes and explosives. Nitro group directs electrophilic substitution at meta position.
1-tert-Butyl-4-(2-ethoxyethoxy)benzene tert-butyl, ethoxyethoxy C₁₄H₂₂O₂ Molar mass 222.32 g/mol; likely high boiling point due to extended ether chain. Ether groups enhance solubility in non-polar solvents.
1-Bromo-4-(methoxymethyl)benzene bromo, methoxymethyl C₈H₉BrO Used in Suzuki couplings; available in multi-kilogram batches. Bromine enables cross-coupling reactions.

Structural and Functional Comparisons

  • Electron-Donating vs. Electron-Withdrawing Groups: The methoxymethyl group in the target compound donates electrons via its oxygen atom, contrasting with electron-withdrawing groups like nitro (-NO₂) and trifluoromethylsulfonyl (-SO₂CF₃) in analogues. This difference influences reactivity in electrophilic aromatic substitution; methoxymethyl directs incoming electrophiles to the para and ortho positions, while nitro groups strongly deactivate the ring . Chloromethyl (-CH₂Cl) and bromo (-Br) substituents (e.g., in 1-tert-Butyl-4-(chloromethyl)benzene and 1-Bromo-4-(methoxymethyl)benzene) enable nucleophilic substitution or cross-coupling reactions, making these compounds versatile intermediates in synthesis .
  • Steric and Solubility Effects: The tert-butyl group in all tert-butyl-substituted compounds enhances steric hindrance and lipophilicity, reducing water solubility but improving compatibility with organic solvents. For example, 1-tert-Butyl-4-(2-ethoxyethoxy)benzene’s extended ethoxy chain further increases solubility in non-polar media . Methoxymethyl and ethoxyethoxy groups introduce moderate polarity, balancing solubility between hydrophilic and hydrophobic environments.
  • Thermochemical Stability :

    • Group additivity calculations () suggest that methoxymethyl contributes to enthalpy of formation similarly to other ethers, while nitro and sulfonyl groups significantly alter thermochemical profiles due to their electronegativity .

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